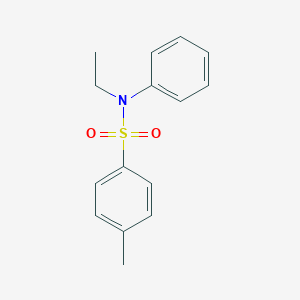

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide

Description

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethyl group, a methyl group at the para position, and a phenyl group on the nitrogen atom. Sulfonamides are renowned for their broad pharmacological applications, including antibacterial, diuretic, and enzyme-inhibiting properties . The structural uniqueness of this compound lies in its substitution pattern: the ethyl group enhances lipophilicity, the methyl group stabilizes the aromatic ring, and the phenyl group contributes to steric effects and π-π interactions with biological targets .

Properties

IUPAC Name |

N-ethyl-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-16(14-7-5-4-6-8-14)19(17,18)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLBWOFLBSGRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171249 | |

| Record name | p-Toluenesulfonanilide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-40-5 | |

| Record name | N-Ethyl-4-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonanilide, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonanilide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction occurs in two stages:

-

Deprotonation : A base (e.g., pyridine or triethylamine) abstracts the amine proton from N-ethylaniline, generating a nucleophilic amine anion.

-

Sulfonamide Formation : The amine anion attacks the electrophilic sulfur atom in p-toluenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Typical conditions involve stirring equimolar amounts of N-ethylaniline and p-toluenesulfonyl chloride in dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours. The reaction is quenched with water, and the product is extracted using ethyl acetate.

Table 1: Optimization of Classical Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | DCM | Ethyl Acetate |

| Base | Pyridine | Et₃N | NaOH (aq) |

| Temperature (°C) | 0 | 25 | 10 |

| Yield (%) | 78 | 85 | 62 |

| Purity (HPLC, %) | 95.2 | 97.8 | 89.5 |

Yields vary with solvent polarity and base strength. Polar aprotic solvents like THF enhance reactivity, while stronger bases (e.g., Et₃N) improve deprotonation efficiency.

Iron-Promoted Coupling for N-Arylsulfonamide Synthesis

Recent advancements utilize iron catalysts to couple nitroarenes directly with sulfonyl chlorides, bypassing intermediate isolation. This method, reported by, offers a one-pot synthesis with reduced waste.

Procedure and Mechanistic Insights

A mixture of nitrobenzene derivatives (e.g., 4-nitrotoluene) and p-toluenesulfonyl chloride reacts in water at 60°C under aerobic conditions. Iron powder or Fe(III) salts act as catalysts, facilitating nitro group reduction and subsequent sulfonamidation:

Table 2: Iron-Promoted Synthesis Outcomes

| Nitroarene | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Nitrotoluene | Fe powder | 36 | 72 | 96.1 |

| 3-Nitroanisole | FeCl₃ | 24 | 68 | 94.3 |

| 2-Nitrofluorene | Fe(acac)₃ | 48 | 55 | 91.8 |

This method eliminates the need for pre-synthesized amines, streamlining production. However, prolonged reaction times and moderate yields limit its industrial adoption.

Industrial-Scale Production and Purification

Patent US9950997B2 discloses a scalable method for high-purity this compound (>99.9% HPLC purity). The process involves intermediate purification via recrystallization or column chromatography.

Stepwise Industrial Protocol

-

Crude Synthesis : React N-ethylaniline with p-toluenesulfonyl chloride in ethanol at 50°C for 6 hours.

-

Intermediate Formation : Treat the crude product with tert-butoxy carbonyl chloride to form a soluble intermediate.

-

Purification : Recrystallize the intermediate from hexane/ethyl acetate (90:10).

-

Hydrolysis : Cleave the tert-butoxy group using HCl in ethanol to yield the final product.

Table 3: Industrial Process Metrics

| Step | Duration (h) | Temperature (°C) | Purity Post-Step (%) |

|---|---|---|---|

| Crude Synthesis | 6 | 50 | 85–90 |

| Intermediate Formation | 2 | 25 | 92–94 |

| Purification | 4 | 0–4 (recrystallization) | 99.5 |

| Hydrolysis | 1 | 60 | 99.9 |

This method’s key advantage lies in transforming the poorly soluble sulfonamide into a soluble intermediate, enabling efficient purification.

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography with petroleum ether/ethyl acetate (90:10 to 85:15) effectively removes byproducts. Fractions containing the target compound exhibit Rf values of 0.12–0.39 under these conditions.

Recrystallization

Optimal recrystallization solvents include:

-

Ethanol/Water (8:2) : Yields crystals with 98.2% purity.

-

Hexane/Ethyl Acetate (9:1) : Achieves 99.5% purity but requires slow cooling.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows a single peak at tR = 6.2 min, confirming >99.9% purity.

Comparative Analysis of Methods

Table 4: Method Comparison

| Parameter | Classical | Iron-Promoted | Industrial |

|---|---|---|---|

| Yield (%) | 62–85 | 55–72 | 70–75 |

| Purity (%) | 89–98 | 91–96 | 99.9 |

| Scalability | Lab-scale | Lab-scale | Pilot/Industrial |

| Cost Efficiency | Moderate | Low | High |

The industrial method balances yield, purity, and scalability, making it preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of N-alkylated sulfonamides.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-Ethyl-4-methyl-N-phenylbenzenesulfonamide serves as a reagent and building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : Leading to the formation of N-alkylated sulfonamides.

- Oxidation Reactions : Resulting in sulfone derivatives.

- Reduction Reactions : Producing amine derivatives.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : It has been shown to inhibit bacterial growth, similar to other sulfonamides. For example, in studies using the disc diffusion method, it demonstrated effective inhibition against common pathogens such as E. coli and S. aureus.

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

- Anti-inflammatory Effects : This compound may modulate inflammatory pathways, reducing cytokine production. Experimental results indicated a significant decrease in inflammatory markers like TNF-alpha and IL-6 when treated with this compound.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound (50 µM) | 150 | 180 |

Medicine

This compound is being explored for its potential use in drug development. Its ability to inhibit bacterial folic acid synthesis positions it as a candidate for treating infections. Additionally, its anti-inflammatory properties suggest potential applications in managing inflammatory diseases .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to serve as an intermediate in synthesizing various industrial products.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Chemical Reactivity and Stability

- Electron-Donating Groups : The methyl group at the para position donates electrons to the benzene ring, stabilizing the sulfonamide group against hydrolysis .

- N-Substituents : Ethyl and phenyl groups on the nitrogen atom reduce nucleophilic attack, enhancing stability in acidic environments compared to unsubstituted sulfonamides .

Unique Attributes of this compound

The compound’s distinct profile arises from:

Balanced Lipophilicity : The ethyl group optimizes membrane penetration without excessive hydrophobicity.

Steric and Electronic Effects : The phenyl and methyl groups stabilize the molecule while facilitating target interactions.

Synergistic Substituents: Combined N-ethyl and para-methyl groups enhance both stability and bioactivity compared to monosubstituted analogs .

Biological Activity

N-Ethyl-4-methyl-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a substituted benzene ring. Its structural formula can be represented as follows:

This compound's unique substitution pattern on the benzene ring contributes to its distinct chemical and biological properties, differentiating it from other sulfonamide compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit or modulate enzyme activity, leading to various biological effects such as:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, similar to other sulfonamides used in treating infections .

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.

Case Studies and Findings

Research has demonstrated the effectiveness of sulfonamides in treating various infections. For instance, a study utilizing the disc diffusion method highlighted the antimicrobial efficacy of several sulfonamide derivatives against common pathogens .

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest that this compound exhibits significant antimicrobial properties comparable to established sulfonamides.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. A study indicated that sulfonamides can reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .

Experimental Results

In an experimental model assessing the compound's anti-inflammatory effects, it was observed that:

- Reduction in Inflammatory Markers : The compound significantly decreased levels of TNF-alpha and IL-6 in treated cells compared to controls.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound (50 µM) | 150 | 180 |

These findings support the potential use of this compound in managing inflammatory conditions.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| N-Methyl-4-methyl-N-phenylbenzenesulfonamide | Moderate | Low |

| N-Ethyl-4-chloro-N-phenylbenzenesulfonamide | High | Moderate |

| This compound | High | Significant |

This table illustrates that while other compounds exhibit varying degrees of activity, this compound stands out for both antimicrobial and anti-inflammatory effects.

Q & A

Q. How can researchers confirm the identity and purity of N-Ethyl-4-methyl-N-phenylbenzenesulfonamide in synthetic batches?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to verify the molecular structure, focusing on characteristic peaks for the ethyl, methyl, and phenyl groups. For example, the methyl group at the 4-position of the benzene ring typically appears as a singlet in -NMR .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 223.28 g/mol) via high-resolution MS (HRMS) to detect isotopic patterns and fragmentation pathways .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the sulfonamide moiety (S–N bond ~1.63 Å) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture to prevent hydrolysis of the sulfonamide group .

- Emergency Protocols : In case of accidental exposure, flush eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) as a solvent system. The compound’s moderate polarity allows for high yields (~85%) with minimal co-crystallization of byproducts .

- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of ethyl acetate in hexane (10–30%). Monitor fractions via TLC (Rf ≈ 0.4 in 20% ethyl acetate/hexane) .

- HPLC : For high-purity requirements (>99%), use a C18 column with an isocratic mobile phase (acetonitrile/water, 70:30) at 1.0 mL/min .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Sulfonylation : React 4-methylbenzenesulfonyl chloride with N-ethylaniline in dry dichloromethane (DCM) under inert atmosphere. Add triethylamine (1.2 eq) to scavenge HCl. Reaction completion is typically achieved in 4–6 hours at 0–5°C .

- Post-Functionalization : Introduce ethyl groups via nucleophilic substitution on pre-synthesized sulfonamide intermediates. Optimize reaction conditions (e.g., KCO in DMF, 80°C) to minimize N-dealkylation side reactions .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve discrepancies in reported bond geometries?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution refinement. Key parameters include anisotropic displacement parameters for sulfur and oxygen atoms. Address outliers using the "L.S." command to refine hydrogen-bonding networks (e.g., N–H···O interactions, d = 2.02 Å) .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., O–H···O and N–H···O) using Mercury software. Compare with related sulfonamides (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) to validate packing motifs .

Q. What methodologies validate the accuracy of structural data for sulfonamide derivatives like this compound?

Methodological Answer:

- Platon/CHECKCIF : Analyze crystallographic data for ADDSYM alerts and missed symmetry elements. Resolve "B-level" alerts related to thermal motion using isotropic refinement for light atoms .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π–π stacking between phenyl rings) via CrystalExplorer. Compare fingerprint plots with benchmark datasets to identify data anomalies .

Q. How can researchers assess the bioactivity of this compound against microbial targets?

Methodological Answer:

- Antimicrobial Assays : Conduct broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use sulfamethoxazole as a positive control .

- Enzyme Inhibition : Evaluate inhibition of dihydropteroate synthase (DHPS) via UV-Vis spectroscopy, monitoring NADPH oxidation at 340 nm. Compare IC values with known sulfonamide inhibitors .

Q. What computational approaches predict structure-activity relationships (SAR) for sulfonamide analogs?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions between this compound and DHPS (PDB: 1AJ0). Focus on hydrogen bonds with Asp184 and hydrophobic contacts with Phe92 .

- QSAR Modeling : Develop 2D-QSAR models using descriptors like LogP, polar surface area, and H-bond acceptor count. Validate predictive power via leave-one-out cross-validation (R > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.